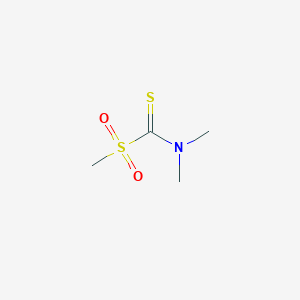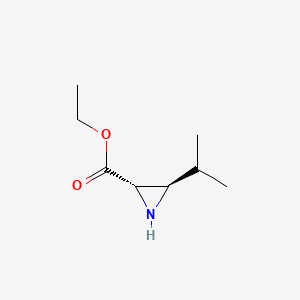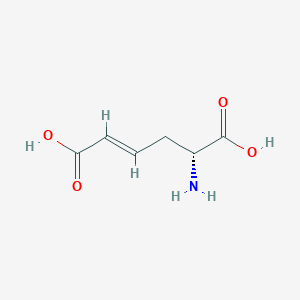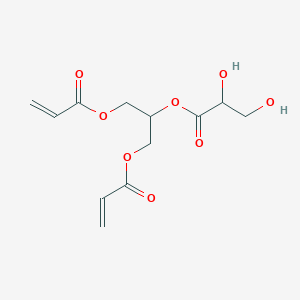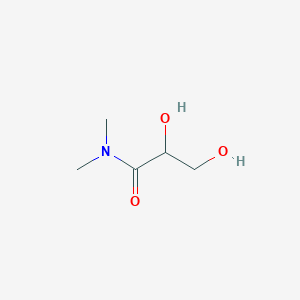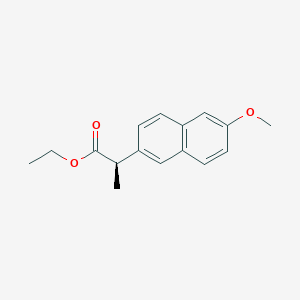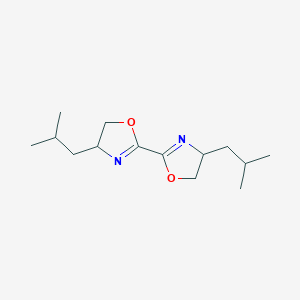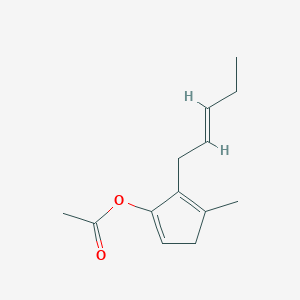![molecular formula C7H10Cl2 B13819089 Bicyclo[3.1.0]hexane, 6,6-dichloro-1-methyl-](/img/structure/B13819089.png)
Bicyclo[3.1.0]hexane, 6,6-dichloro-1-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bicyclo[310]hexane, 6,6-dichloro-1-methyl- is a bicyclic organic compound characterized by its unique structure, which includes a six-membered ring fused to a three-membered ring The presence of two chlorine atoms and a methyl group at specific positions on the hexane ring adds to its distinct chemical properties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of bicyclo[3.1.0]hexanes typically involves a (3 + 2) annulation process. One common method is the annulation of cyclopropenes with aminocyclopropanes. This reaction can be catalyzed using either an organic or an iridium photoredox catalyst under blue LED irradiation, resulting in good yields for a broad range of derivatives . The reaction is highly diastereoselective, especially when using difluorocyclopropenes with a removable substituent on the cyclopropylaniline .
Industrial Production Methods
Industrial production methods for bicyclo[3.1.0]hexane derivatives often rely on scalable synthetic routes that can be optimized for large-scale production. These methods may include the use of metal catalysts and specific reaction conditions to ensure high yields and purity of the final product .
化学反应分析
Types of Reactions
Bicyclo[3.1.0]hexane, 6,6-dichloro-1-methyl- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced forms of the compound.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace the chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in the formation of various substituted derivatives .
科学研究应用
Bicyclo[3.1.0]hexane, 6,6-dichloro-1-methyl- has several scientific research applications, including:
Biology: Its unique structure makes it a potential candidate for studying biological interactions and mechanisms.
作用机制
The mechanism by which bicyclo[3.1.0]hexane, 6,6-dichloro-1-methyl- exerts its effects depends on its specific interactions with molecular targets. These interactions may involve binding to enzymes or receptors, leading to changes in cellular pathways and biological processes. The exact molecular targets and pathways involved can vary based on the specific application and derivative of the compound .
相似化合物的比较
Similar Compounds
Bicyclo[3.1.0]hexane, 6-methylene-: This compound has a similar bicyclic structure but differs in the presence of a methylene group instead of chlorine atoms.
6,6-Dimethyl-3-azabicyclo[3.1.0]hexane: This derivative includes nitrogen in the ring structure and has different chemical properties and applications.
Uniqueness
Bicyclo[31Its distinct structure allows for specific interactions in chemical and biological systems, making it a valuable compound for research and industrial purposes .
属性
分子式 |
C7H10Cl2 |
|---|---|
分子量 |
165.06 g/mol |
IUPAC 名称 |
6,6-dichloro-1-methylbicyclo[3.1.0]hexane |
InChI |
InChI=1S/C7H10Cl2/c1-6-4-2-3-5(6)7(6,8)9/h5H,2-4H2,1H3 |
InChI 键 |
VQTIIEKRENLEHZ-UHFFFAOYSA-N |
规范 SMILES |
CC12CCCC1C2(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




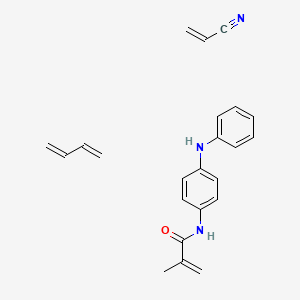
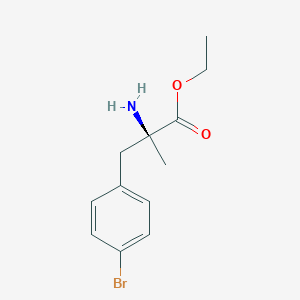
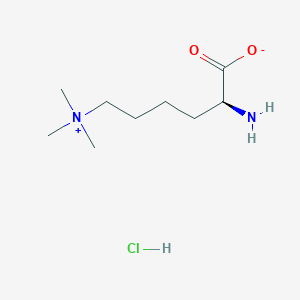
![3H,5H-2,6-Methano-1H-imidazo[1,5-c]imidazol-7a(7H)-amine(9CI)](/img/structure/B13819043.png)
